CID 16211762

Vue d'ensemble

Description

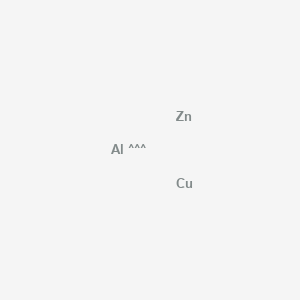

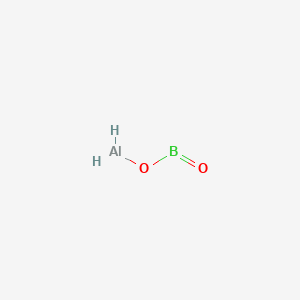

Devarda’s alloy is a metallic compound composed of aluminium, copper, and zinc. It was named after the Italian chemist Arturo Devarda, who developed it in the late 19th century. This alloy is primarily used as a reducing agent in analytical chemistry, particularly for the determination of nitrates by reducing them to ammonia under alkaline conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Devarda’s alloy is synthesized by melting a mixture of aluminium, copper, and zinc in specific proportions. The typical composition is approximately 44-46% aluminium, 49-51% copper, and 4-6% zinc . The metals are melted together at high temperatures, typically between 490 to 560 degrees Celsius, to form the alloy .

Industrial Production Methods: In industrial settings, the production of Devarda’s alloy involves the precise weighing and mixing of the raw metals, followed by melting in a furnace. The molten mixture is then cast into ingots or granules, which are subsequently cooled and processed into the desired form for use in various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Devarda’s alloy primarily undergoes reduction reactions. It is known for its ability to reduce nitrate ions to ammonia in the presence of an alkaline solution . The general reaction can be represented as: [ 3 \text{NO}_3^- + 8 \text{Al} + 5 \text{OH}^- + 18 \text{H}_2\text{O} \rightarrow 3 \text{NH}_3 + 8 [\text{Al}(\text{OH})_4]^- ]

Common Reagents and Conditions: The reduction of nitrates using Devarda’s alloy typically involves an alkaline medium, such as sodium hydroxide. The reaction is carried out by gently heating the mixture to facilitate the reduction process .

Major Products: The primary product of the reduction reaction is ammonia, which can be further analyzed using methods such as the Kjeldahl method to determine the total nitrogen content .

Applications De Recherche Scientifique

Devarda’s alloy has several applications in scientific research, including:

Analytical Chemistry: Used as a reducing agent for the determination of nitrates in various samples, including soil and water.

Agriculture and Soil Science: Employed in the analysis of nitrates in fertilizers and soil samples to assess nitrogen content.

Environmental Science: Utilized in the analysis of nitrogen compounds in wastewater and other environmental samples.

Industrial Applications: Used in the production of certain chemicals and as a reducing agent in various industrial processes.

Mécanisme D'action

The mechanism by which Devarda’s alloy exerts its reducing effects involves the generation of nascent hydrogen under alkaline conditions. When the alloy is added to an alkaline solution containing nitrate ions, the aluminium component reacts with water to produce nascent hydrogen, which then reduces the nitrate ions to ammonia . The overall reaction can be summarized as follows: [ 3 \text{NO}_3^- + 8 \text{Al} + 5 \text{OH}^- + 18 \text{H}_2\text{O} \rightarrow 3 \text{NH}_3 + 8 [\text{Al}(\text{OH})_4]^- ]

Comparaison Avec Des Composés Similaires

Zinc-Copper Couple: Another reducing agent used in organic synthesis and analytical chemistry.

Aluminium Powder: Used as a reducing agent in various chemical reactions, similar to the aluminium component of Devarda’s alloy.

Copper-Zinc Alloy: Used in similar applications as Devarda’s alloy, particularly in analytical chemistry.

Uniqueness: Devarda’s alloy is unique due to its specific composition and its ability to generate nascent hydrogen under alkaline conditions, making it particularly effective for the reduction of nitrates to ammonia. This property distinguishes it from other reducing agents, which may not be as effective in similar conditions .

Propriétés

InChI |

InChI=1S/Al.Cu.Zn | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBKMWFYVHYZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Cu].[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCuZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39370-24-6, 8049-11-4 | |

| Record name | Copper alloy, base, Cu,Al,Zn (BrOTs 76) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39370-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Devarda's alloy | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8049-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Devarda's alloy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: Devarda's alloy, composed of aluminum (Al), copper (Cu), and zinc (Zn), reduces nitrate (NO3-) to ammonia (NH3) in a strongly alkaline solution. This reduction is facilitated by aluminum, the primary reducing agent in the alloy. The reaction proceeds as follows:

ANone: Devarda's alloy is primarily utilized for determining nitrogen content in various samples, including:

- Environmental samples: Soil extracts, water samples, and sediment for analyzing nitrate and nitrite levels. [, , , , , , , ]

- Agricultural samples: Plant tissue, fertilizers, and livestock manure for assessing nitrogen content. [, , , , , ]

- Food samples: Determining trimethylamine oxide (TMAO) content in fish and other seafood. []

ANone: While primarily known for nitrogen analysis, Devarda's alloy can also be employed in other applications, such as:

- Hydrodebromination: Complete hydrodebromination of 2,4,6-tribromophenol to phenol in an alkaline solution at room temperature. []

- Organic synthesis: Reduction of nitrobenzene to azobenzene or hydrazobenzene. []

A: Devarda's alloy is not a chemical compound with a defined molecular formula or weight. It is an alloy, meaning a solid solution of metallic elements, primarily aluminum, copper, and zinc. The typical composition is 45% aluminum, 50% copper, and 5% zinc. [, , ]

A: Finer particles of Devarda's alloy exhibit higher reactivity due to their increased surface area, leading to improved contact with the reactants and enhanced reaction kinetics. Research has shown that using coarser particles can result in lower nitrate recovery, especially at higher concentrations. [, , ]

ANone: Several factors can impact the effectiveness of Devarda's alloy, including:

- Particle size: Finer particles demonstrate greater reactivity. [, , ]

- Alloy composition: Variations in the proportions of Al, Cu, and Zn can influence its reducing power. [, ]

- Presence of interfering ions: High concentrations of certain ions, such as magnesium (Mg2+) and phosphate (PO43-), can interfere with nitrate reduction. [, ]

- Temperature: Elevated temperatures generally increase reaction rates but may also lead to increased blank values and potential loss of volatile nitrogen species. [, ]

ANone: Several factors should be considered when optimizing and validating analytical methods employing Devarda's alloy:

- Sample preparation: Ensure complete removal of interfering substances like oil and grease that might hinder the reaction. []

- Alloy quantity: Use sufficient Devarda's alloy based on the expected nitrate concentration and particle size distribution. []

- Reaction time and temperature: Optimize reaction conditions to ensure complete nitrate reduction while minimizing potential interference. [, , ]

- Blank determination: Perform blank analyses to account for background nitrogen contributions. [, , ]

- Method validation: Assess accuracy, precision, and specificity through standard solutions and recovery experiments. [, , , ]

A: While Devarda's alloy itself doesn't pose significant environmental risks, improper disposal of reaction byproducts, particularly the alkaline solution containing aluminum complexes, can contribute to water pollution. []

ANone: Yes, several alternative methods exist for measuring nitrogen content, including:

- UV spectrophotometry: Direct measurement of nitrate absorbance in UV range. [, , ]

- Ion chromatography: Separation and quantification of ionic nitrogen species. []

- Combustion analysis: High-temperature combustion of samples to convert nitrogen to measurable gases. []

- Biological methods: Employing microorganisms to convert nitrogen compounds into measurable forms. []

ANone: Future research could focus on:

- Developing more efficient and environmentally friendly alternatives for specific applications. []

- Investigating the use of nanostructured Devarda's alloy to further enhance its reactivity and efficiency. []

- Exploring the applicability of Devarda's alloy in emerging areas like electrocatalysis and material science. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)

![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)

![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)